molecular formula C7H10Br2O2 B15175144 3,4-Heptanedione, 2,5-dibromo- CAS No. 73920-09-9

3,4-Heptanedione, 2,5-dibromo-

Cat. No.: B15175144
CAS No.: 73920-09-9
M. Wt: 285.96 g/mol
InChI Key: JMCREGBSVBFMCB-UHFFFAOYSA-N
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Description

3,4-Heptanedione, 2,5-dibromo- is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of two bromine atoms attached to the carbon atoms at positions 2 and 5 of the heptanedione chain. It is a colorless to pale yellow liquid with a distinct odor. The compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Heptanedione, 2,5-dibromo- can be achieved through the dibromination of 3,4-heptanedione. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3,4-Heptanedione, 2,5-dibromo- may involve the use of more efficient and scalable methods. One such method includes the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Heptanedione, 2,5-dibromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dibromo compound to its corresponding diol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Heptanedione, 2,5-dibromo- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Heptanedione, 2,5-dibromo- involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Heptanedione, 2,5-dichloro-: Similar structure but with chlorine atoms instead of bromine.

    3,4-Heptanedione, 2,5-diiodo-: Similar structure but with iodine atoms instead of bromine.

    3,4-Heptanedione, 2,5-difluoro-: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

3,4-Heptanedione, 2,5-dibromo- is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as boiling point and solubility.

Properties

CAS No.

73920-09-9

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

2,5-dibromoheptane-3,4-dione

InChI

InChI=1S/C7H10Br2O2/c1-3-5(9)7(11)6(10)4(2)8/h4-5H,3H2,1-2H3

InChI Key

JMCREGBSVBFMCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)C(C)Br)Br

Origin of Product

United States

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